molecular formula C8H9ClN2O4S B7725270 2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride

2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride

Cat. No.: B7725270
M. Wt: 264.69 g/mol
InChI Key: AIQKWUJLEJDCNK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride typically involves the formation of the benzimidazole ring, which is a common structural motif in many biologically active compounds . One common method involves the cyclization of amido-nitriles under mild reaction conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and streamlined purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydroxylated benzimidazole compounds.

Scientific Research Applications

2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride involves its interaction with specific molecular targets. The benzimidazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can affect multiple pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the hydroxymethyl and sulfonic acid groups.

    2-Methylbenzimidazole: Contains a methyl group instead of a hydroxymethyl group.

    5-Sulfonic acid benzimidazole: Lacks the hydroxymethyl group but contains the sulfonic acid group.

Uniqueness

2-Hydroxymethyl-1H-benzoimidazole-5-sulfonic acid hydrochloride is unique due to the presence of both hydroxymethyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. These functional groups enhance its solubility, reactivity, and potential for forming hydrogen bonds, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

2-(hydroxymethyl)-3H-benzimidazole-5-sulfonic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4S.ClH/c11-4-8-9-6-2-1-5(15(12,13)14)3-7(6)10-8;/h1-3,11H,4H2,(H,9,10)(H,12,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIQKWUJLEJDCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1S(=O)(=O)O)NC(=N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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